N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

Catalog No.
S1532403
CAS No.
1193434-63-7
M.F
C20H33N7O2S4
M. Wt
531.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]met...

CAS Number

1193434-63-7

Product Name

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine

IUPAC Name

1-N,1-N'-bis[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine

Molecular Formula

C20H33N7O2S4

Molecular Weight

531.8 g/mol

InChI

InChI=1S/C20H33N7O2S4/c1-25(2)10-19-23-16(14-32-19)12-30-7-5-21-18(9-27(28)29)22-6-8-31-13-17-15-33-20(24-17)11-26(3)4/h9,14-15,21-22H,5-8,10-13H2,1-4H3

InChI Key

FLMTYSSUPPMJNR-UHFFFAOYSA-N

SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C

Synonyms

N,N’-Bis[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitro-1,1-ethenediamine; Nizatidine EP Impurity G;

Canonical SMILES

CN(C)CC1=NC(=CS1)CSCCNC(=C[N+](=O)[O-])NCCSCC2=CSC(=N2)CN(C)C

Synthesis and Characterization

Nizatidine EP Impurity G, also known as N-[(5-[(dimethylamino)methyl]furanyl)methyl]-N'-methyl-2-nitro-1,1-ethenediamine, is a process-related impurity that can form during the manufacture of nizatidine, a histamine H2 receptor antagonist medication used to treat peptic ulcers and gastroesophageal reflux disease (GERD) [].

Researchers have employed various methods to synthesize Nizatidine EP Impurity G, including:

  • Isolation from commercial nizatidine: This method involves isolating the impurity from commercially available nizatidine using chromatographic techniques [].
  • Chemical synthesis: This approach involves the reaction of specific starting materials to obtain the desired impurity [].

Following synthesis, researchers utilize various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to characterize the structure and purity of the isolated Nizatidine EP Impurity G [].

Potential impact on Nizatidine quality and safety

The presence of Nizatidine EP Impurity G in nizatidine drug products is undesirable as it can potentially:

  • Affect the product's stability and shelf life [].
  • Interfere with the analysis of the main ingredient, nizatidine, during quality control testing.
  • Raise concerns about potential toxicological effects, although no conclusive evidence has been reported to date [].

Therefore, regulatory authorities have established acceptable limits for the amount of Nizatidine EP Impurity G allowed in nizatidine drug products [].

Research on mitigation strategies

Researchers are actively investigating methods to minimize the formation of Nizatidine EP Impurity G during the nizatidine manufacturing process. These strategies include:

  • Modifying reaction conditions, such as temperature and reaction time [].
  • Employing alternative starting materials or reaction pathways [].
  • Implementing purification processes to remove the impurity from the final product.

N'-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl] Nizatidine is a chemical compound that functions as a histamine H2 receptor antagonist, primarily used in the treatment of conditions such as gastroesophageal reflux disease and peptic ulcer disease. The compound's IUPAC name is N-[2-[[[2-[(dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine, and it has the empirical formula C12H21N5O2S2, with a molecular weight of approximately 331.46 g/mol. Nizatidine is characterized as an off-white to buff crystalline solid, soluble in water, with a bitter taste and mild sulfur-like odor .

That introduce the thiazole ring and other functional groups critical for its activity. While specific synthetic pathways are not detailed in the provided sources, the general approach includes:

  • Formation of the Thiazole Ring: This may involve cyclization reactions using appropriate thiazole precursors.
  • Dimethylamino Group Introduction: Typically achieved through alkylation reactions.
  • Final Assembly: Coupling reactions to combine all components into the final structure.

The detailed synthetic route would require specialized organic chemistry literature for precise methodologies.

As an H2 receptor antagonist, Nizatidine's primary biological activity involves the inhibition of gastric acid secretion. This mechanism makes it effective for treating peptic ulcers and gastroesophageal reflux disease by alleviating symptoms associated with excessive stomach acid. Clinical studies have demonstrated that Nizatidine can significantly reduce both basal and stimulated gastric acid output . Its pharmacokinetics reveal rapid absorption with an oral bioavailability exceeding 70%, and it typically reaches peak plasma concentrations within 0.5 to 3 hours post-administration .

Nizatidine is primarily indicated for:

  • Treatment of Duodenal Ulcers: It promotes healing and prevents recurrence.
  • Management of Gastric Ulcers: Reduces symptoms and promotes healing.
  • Gastroesophageal Reflux Disease: Alleviates heartburn and other related symptoms.
  • Prevention of Stress Ulcers: Particularly in hospitalized patients at risk of gastrointestinal bleeding .

Nizatidine exhibits interactions with various substances:

  • Antacids: Formulations containing aluminum and magnesium hydroxides may reduce the absorption of Nizatidine by approximately 10% when taken concurrently .
  • Food: Co-administration with food can increase the area under the curve (AUC) and maximum concentration (Cmax) by about 10% .
  • Other Medications: While generally well-tolerated, caution is advised when used with other drugs that affect gastric pH or are metabolized by similar pathways.

Nizatidine shares structural similarities with other histamine H2 receptor antagonists, particularly ranitidine and famotidine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesPrimary UseUnique Aspects
NizatidineThiazole ringPeptic ulcers, GERDLow toxicity; last approved before proton pump inhibitors
RanitidineFuran ringPeptic ulcers, GERDBroader historical use; withdrawn in some markets due to safety concerns
FamotidineThiazole ringPeptic ulcers, GERDMore potent than ranitidine; fewer drug interactions

Nizatidine's unique thiazole substitution differentiates it from ranitidine, which contains a furan ring. This structural variation contributes to its distinct pharmacological profile while maintaining efficacy against gastric acid-related disorders .

XLogP3

2.7

Dates

Modify: 2023-08-15

Explore Compound Types